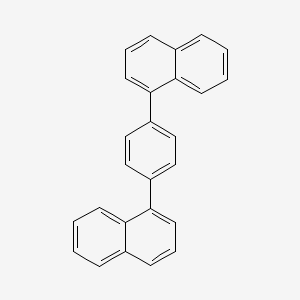

Naphthalene, 1,1'-(1,4-phenylene)bis-

Description

Structure

3D Structure

Properties

CAS No. |

64065-97-0 |

|---|---|

Molecular Formula |

C26H18 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1-(4-naphthalen-1-ylphenyl)naphthalene |

InChI |

InChI=1S/C26H18/c1-3-11-23-19(7-1)9-5-13-25(23)21-15-17-22(18-16-21)26-14-6-10-20-8-2-4-12-24(20)26/h1-18H |

InChI Key |

TYJMRRBRWSPDDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Naphthalene, 1,1 1,4 Phenylene Bis

Retrosynthetic Analysis of the 1,1'-(1,4-phenylene)bis-Naphthalene Scaffold

A retrosynthetic approach to Naphthalene (B1677914), 1,1'-(1,4-phenylene)bis- primarily involves disconnecting the carbon-carbon bonds between the naphthalene and phenylene rings. This leads to two main synthetic strategies. The first and most common disconnection points to a double cross-coupling reaction between a 1,4-dihalo- or di-pseudohalobenzene and two equivalents of a naphthyl-organometallic or naphthylboron reagent. Alternatively, a double cross-coupling between a 1,4-phenylene-diboronic acid or related derivative and two equivalents of a 1-halonaphthalene can be envisioned. A second, less common, disconnection strategy would involve the direct C-H arylation of benzene (B151609) with two equivalents of a 1-halonaphthalene, or the C-H arylation of naphthalene with a 1,4-dihalobenzene. These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Cross-Coupling Reactions for Bis-Arylated Naphthalene Systems

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent the most prevalent methods for synthesizing the 1,1'-(1,4-phenylene)bis-naphthalene scaffold. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acids. The synthesis of Naphthalene, 1,1'-(1,4-phenylene)bis- via this method typically involves the reaction of 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene (B128391) with two equivalents of 1-naphthylboronic acid in the presence of a palladium catalyst and a base.

A typical reaction setup involves a palladium precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or a more electron-rich and bulky ligand to improve catalytic activity, and an inorganic base such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄). The reaction is generally carried out in a solvent system like a mixture of toluene (B28343) and water or dioxane and water.

| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dibromobenzene | 1-Naphthylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 90 | Moderate to Good |

| Pd(OAc)₂ / SPhos / K₃PO₄ | 1,4-Dichlorobenzene | 1-Naphthylboronic acid | K₃PO₄ | Toluene/Water | 100 | Good to Excellent |

Other Transition-Metal Catalyzed Coupling Variants (e.g., Kumada, Negishi, Stille)

While the Suzuki-Miyaura coupling is prevalent, other transition-metal catalyzed reactions offer alternative routes with their own distinct advantages.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. The synthesis of the target molecule would involve the reaction of a 1-naphthylmagnesium halide with a 1,4-dihalobenzene, typically catalyzed by a nickel or palladium complex. Kumada couplings are known for their high reactivity, but the strong basicity of Grignard reagents can limit functional group compatibility. organic-chemistry.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is generally more functional group tolerant than Grignard reagents. wikipedia.org The synthesis would proceed by coupling a 1-naphthylzinc halide with a 1,4-dihalobenzene in the presence of a palladium or nickel catalyst. researchgate.netchem-station.com

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Aryl Halide | Catalyst | Typical Conditions |

| Kumada | 1-Naphthylmagnesium bromide | 1,4-Dibromobenzene | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | THF or Ether, reflux |

| Negishi | 1-Naphthylzinc chloride | 1,4-Diiodobenzene | Pd(PPh₃)₄ | THF, reflux |

| Stille | 1-(Tributylstannyl)naphthalene | 1,4-Diiodobenzene | Pd(PPh₃)₄ | Toluene or DMF, heat |

Copper-Mediated Ullmann Condensation Methodologies

The Ullmann reaction is a classical method for the formation of biaryl linkages, typically employing copper catalysis at elevated temperatures. wikipedia.orgorganic-chemistry.org The synthesis of Naphthalene, 1,1'-(1,4-phenylene)bis- via an Ullmann-type reaction would involve the coupling of two equivalents of a 1-halonaphthalene with 1,4-diiodobenzene in the presence of a copper catalyst. Traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper. However, modern modifications using ligands and more active copper sources can facilitate the reaction under milder conditions.

Direct Arylation Techniques for C-H Functionalization

Direct arylation through C-H functionalization represents a more atom-economical approach as it avoids the pre-functionalization of one of the aromatic partners.

Catalytic C-H Activation Strategies

The direct C-H arylation for the synthesis of Naphthalene, 1,1'-(1,4-phenylene)bis- could theoretically proceed via two main pathways: the double C-H arylation of benzene with two equivalents of a 1-halonaphthalene, or the double C-H arylation of naphthalene with a 1,4-dihalobenzene. These reactions are typically catalyzed by palladium, rhodium, or ruthenium complexes. A significant challenge in this approach is controlling the regioselectivity of the C-H activation and preventing side reactions such as homocoupling of the aryl halide.

Recent advancements have shown that palladium-catalyzed C-H arylation of naphthalenes can be achieved with high regioselectivity, often directed by a functional group on the naphthalene ring. nih.govanr.fr For the synthesis of the target molecule, a directing-group-free approach would be ideal but is often more challenging to control. Research has demonstrated the phosphine-free palladium(II)-catalyzed arylation of naphthalene with aryl iodides in the presence of a silver trifluoroacetate (B77799) oxidant. nih.gov While this demonstrates the feasibility of the C-H arylation of naphthalene, achieving a selective double arylation at the 1-position with a 1,4-dihalobenzene remains a synthetic hurdle that requires further development.

| Catalyst System | Arene | Arylating Agent | Additive/Oxidant | Solvent | Temp. (°C) |

| Pd(OAc)₂ | Naphthalene | 1-Iodobenzene | Ag₂CO₃ | Dichloroethane | 120 |

| Pd(OAc)₂ | Benzene | 1-Iodonaphthalene | K₂CO₃ / Pivalic Acid | DMA | 130 |

Oxidative Coupling Protocols

Oxidative coupling reactions represent a powerful tool for the construction of biaryl linkages, including the formation of Naphthalene, 1,1'-(1,4-phenylene)bis-. These methods typically involve the direct coupling of aromatic C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

One common approach involves the oxidative coupling of 2-naphthol (B1666908) derivatives. For instance, the coupling of 2-naphthol can be achieved using transition metal oxidants like CuCl₂ and FeCl₃. asianpubs.org Studies have shown that these reactions can be influenced by the presence of chiral auxiliaries to induce stereoselectivity. asianpubs.org For example, the oxidative coupling of 2-naphthol in the presence of chiral amines and FeCl₃·6H₂O has been shown to produce optically active binaphthol products. asianpubs.org The reaction conditions, such as temperature and the molar ratio of reactants, play a crucial role in the yield and enantiomeric excess of the product. asianpubs.org

Another strategy involves the aerobic oxidative cross-coupling of arenes. Palladium catalysts, in conjunction with specific ligands, have been shown to facilitate the coupling of indoles with benzene under an oxygen atmosphere. researchgate.net While not a direct synthesis of the target molecule, this methodology highlights the potential for direct C-H arylation of naphthalene with a phenylene precursor. The choice of both neutral and anionic ligands can influence the regioselectivity of such reactions. researchgate.net Furthermore, the catalytic gas phase oxidation of naphthalene has been explored for the production of 1,4-naphthoquinone, a related structure, indicating the feasibility of oxidative transformations of the naphthalene core. google.com

Below is a table summarizing representative oxidative coupling conditions for related compounds:

| Oxidant/Catalyst | Substrates | Chiral Auxiliary/Ligand | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| FeCl₃·6H₂O | 2-Naphthol | (R)-(+)-Phenylethylamine | (S)-Binaphthol | 72 | 41 | asianpubs.org |

| CuCl₂ | 2-Naphthol | L-Proline | Binaphthol | 40 | - | asianpubs.org |

| Pd(II)/O₂ | N-Pivalyl Indole, Benzene | 4,5-Diazafluoren-9-one | C2/C3-Arylated Indole | - | - | researchgate.net |

Mechanistic Studies of Key Synthetic Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryls, including sterically hindered compounds like Naphthalene, 1,1'-(1,4-phenylene)bis-. The reaction mechanism is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govbeilstein-journals.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 1,4-dihalobenzene) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. nih.govbeilstein-journals.org For sterically hindered substrates, the efficiency of this step can be a limiting factor. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step. nih.gov

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., 1-naphthylboronic acid) is transferred to the palladium(II) center, displacing the halide. nih.govbeilstein-journals.org The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species. beilstein-journals.org For hindered couplings, the steric bulk on both the palladium complex and the coupling partners can influence the rate and success of this step.

Recent research has focused on understanding the nuances of these steps for challenging substrates. For instance, the development of specialized ligands like BIDIME and its derivatives has been driven by the need to overcome the steric hindrance in the synthesis of tetra-ortho-substituted biaryls. nih.gov Mechanistic investigations have highlighted that the nature of the boronic acid coupling partner can significantly affect the reaction efficiency, with issues like protodeboronation becoming more prominent with subtle changes to the substrates. nih.gov

Stereoselective Synthesis Approaches for Related Chiral Derivatives

The synthesis of chiral derivatives of Naphthalene, 1,1'-(1,4-phenylene)bis- is of great interest due to the potential for creating materials with unique chiroptical properties. The inherent atropisomerism in sterically hindered biaryls provides a key avenue for introducing chirality.

One notable example is the synthesis of 1,4-Bis{(+)-(S)-[1-(1-naphthyl)ethyl]iminomethyl}benzene . This chiral bis-imine is prepared through the condensation reaction of benzene-1,4-dicarboxaldehyde with (S)-(-)-1-naphthylethylamine. researchgate.net This approach introduces chirality through the use of a chiral amine precursor, leading to a product with a defined stereochemistry. The resulting molecule exhibits a non-planar conformation with the naphthyl groups oriented at different angles to the central benzene ring. researchgate.net

Another powerful strategy is the atroposelective Suzuki-Miyaura coupling reaction . This method aims to control the axial chirality during the formation of the biaryl bond. The key to success lies in the use of chiral ligands that can effectively discriminate between the two possible atropisomeric transition states. For instance, the synthesis of axially chiral biaryl amides has been achieved with high enantioselectivity using a palladium catalyst with the chiral ligand KenPhos. nih.gov These reactions have been shown to be effective for coupling various ortho-substituted aryl halides with naphthylboronic acids. nih.gov

Furthermore, the oxidative coupling of 2-naphthols can be rendered enantioselective by employing chiral catalysts or auxiliaries. asianpubs.org The use of chiral amino acids in conjunction with metal oxidants has been shown to induce moderate to good enantioselectivity in the formation of binaphthols. asianpubs.org

The following table summarizes different approaches to stereoselective synthesis of related chiral derivatives:

| Synthetic Approach | Chiral Source | Key Reagents | Product Type | Achieved Enantioselectivity | Reference |

| Condensation | Chiral Amine | Benzene-1,4-dicarboxaldehyde, (S)-(-)-1-Naphthylethylamine | Chiral Bis-imine | Diastereomerically pure | researchgate.net |

| Atroposelective Suzuki-Miyaura Coupling | Chiral Ligand | Pd(OAc)₂, KenPhos, Aryl Halides, Naphthylboronic Acids | Axially Chiral Biaryl Amides | 88-94% ee | nih.gov |

| Enantioselective Oxidative Coupling | Chiral Auxiliary | 2-Naphthol, FeCl₃·6H₂O, (R)-(+)-Phenylethylamine | (S)-Binaphthol | 41% ee | asianpubs.org |

Scalability and Process Optimization Considerations for Academic Synthesis

While many synthetic methods prove effective on a small scale, their translation to larger, gram-scale preparations in an academic setting presents several challenges. For the synthesis of Naphthalene, 1,1'-(1,4-phenylene)bis-, particularly through Suzuki-Miyaura coupling, several factors need to be considered for process optimization.

Catalyst Loading: A key goal in process optimization is to minimize the amount of the expensive palladium catalyst. While initial explorations may use higher catalyst loadings (e.g., 5-10 mol%), optimization studies often aim to reduce this to 1 mol% or even lower. researchgate.net The choice of a highly active ligand is critical in achieving low catalyst loadings.

Reaction Time and Temperature: Optimizing reaction time and temperature is crucial for both efficiency and minimizing the formation of byproducts. For Suzuki-Miyaura reactions, temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. researchgate.net Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time.

Purification: The purification of the final product can be a significant bottleneck in scaling up a synthesis. For Naphthalene, 1,1'-(1,4-phenylene)bis-, which is a solid, recrystallization is often the preferred method for obtaining high-purity material on a larger scale, as it is more economical than column chromatography. The choice of an appropriate solvent system for recrystallization is critical.

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction yield and rate. For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, and THF, often with the addition of water to facilitate the dissolution of the inorganic base. acs.org The base, typically a carbonate or phosphate, plays a crucial role in the transmetalation step. beilstein-journals.org

A case study in the optimization of a Suzuki-Miyaura reaction for a hindered biphenol involved screening different bases and solvent systems, which revealed that a biphasic toluene/water system with K₃PO₄ provided optimal enantioselectivity. acs.org

The following table outlines key parameters and considerations for the academic scale-up of the synthesis of Naphthalene, 1,1'-(1,4-phenylene)bis-:

| Parameter | Initial Lab Scale | Optimized Gram Scale | Considerations |

| Catalyst Loading | 5-10 mol% | <1-2 mol% | Use of highly active ligands (e.g., SPhos, Buchwald ligands) to maintain high yield. |

| Reaction Time | 12-24 hours | 4-12 hours | Monitor reaction progress to avoid prolonged heating and potential side reactions. |

| Temperature | Reflux | 60-80 °C | Lowering the temperature can improve selectivity and reduce byproduct formation. |

| Purification | Column Chromatography | Recrystallization | Identify a suitable solvent system for efficient purification of larger quantities. |

| Solvent/Base | Anhydrous solvents | Biphasic systems (e.g., Toluene/Water) | Biphasic systems can improve the solubility of reagents and facilitate the reaction. |

Novel Synthetic Routes via Precursor Transformations

Beyond the more established cross-coupling and oxidative coupling methods, novel synthetic routes involving the transformation of elaborate precursors offer alternative pathways to Naphthalene, 1,1'-(1,4-phenylene)bis- and its derivatives. These approaches can provide access to unique substitution patterns and complex architectures.

One promising strategy is the use of ring-closing metathesis (RCM) . This powerful reaction allows for the formation of cyclic structures from diene precursors. For example, a general synthesis of anthraquinones has been developed involving the diallylation of 1,4-naphthoquinones, followed by RCM using Grubbs' catalyst to form a new six-membered ring, which is then aromatized. sciforum.net A similar strategy could be envisioned where a suitably substituted 1,4-bis(dienyl)benzene undergoes a double RCM with a naphthalene-containing precursor to construct the final aromatic system.

The Diels-Alder reaction is another fundamental C-C bond-forming reaction that can be employed to construct the naphthalene framework. The reaction of naphthalene itself with dienophiles like N-phenylmaleimide can occur, albeit slowly at room temperature, but can be accelerated by Lewis acid catalysis or high pressure. semanticscholar.org A more strategic approach would involve the Diels-Alder reaction of a diene-substituted phenylene precursor with a suitable dienophile to construct the naphthalene rings in the final steps of the synthesis. For instance, a tandem photoenolization/Diels-Alder reaction followed by aromatization has been used to create polycyclic naphthols and naphthalenes. rsc.org

Furthermore, dearomative difunctionalization of naphthalenes has emerged as a novel strategy. Naphthalene can act as a masked conjugated diene in a palladium-catalyzed dearomative 1,4-diarylation or 1,4-vinylarylation via a tandem Heck/Suzuki sequence. researchgate.net This approach allows for the formation of 1,4-dihydronaphthalene-based spirocyclic compounds, which could potentially be aromatized to yield substituted naphthalene derivatives.

These novel routes, summarized in the table below, offer creative and powerful alternatives for the synthesis of the target compound and its analogues, often providing access to structures that are difficult to obtain through traditional methods.

| Novel Synthetic Route | Key Transformation | Precursor Type | Potential for Target Synthesis | Reference |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Diene-substituted phenylene and naphthalene precursors | Double RCM to form the two naphthalene rings. | sciforum.net |

| Diels-Alder Reaction | [4+2] Cycloaddition | Diene-substituted phenylene and a suitable dienophile | Construction of the naphthalene rings onto the central phenylene core. | semanticscholar.orgrsc.org |

| Dearomative Difunctionalization | Tandem Heck/Suzuki Coupling | Naphthalene and a bifunctional phenylene precursor | Stepwise construction of the 1,4-bis(naphthyl)phenylene structure. | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of Naphthalene, 1,1 1,4 Phenylene Bis

X-ray Crystallography Studies of "Naphthalene, 1,1'-(1,4-phenylene)bis-" and Its Co-Crystals

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

In a study of a closely related chiral bis-imine derivative, 1,4-Bis{(+)-(S)-[1-(1-naphthyl)ethyl]iminomethyl}benzene, SCXRD revealed that the naphthyl groups adopt significantly different orientations relative to the central benzene (B151609) ring. The dihedral angles between the central ring and the two naphthalene (B1677914) systems were found to be 21.4(2)° and 78.83(14)°. frontiersin.org This pronounced twist away from planarity results in the molecule having C₁ point symmetry rather than a higher C₂ symmetry. frontiersin.org Similarly, in 1,4-bis(4-methoxyphenyl)naphthalene, the pendent benzene rings are splayed out of the plane of the naphthalene core, with dihedral angles ranging from 59.63(13)° to 67.09(13)°. acs.org

The crystal packing, or the arrangement of molecules in the crystal lattice, is stabilized by a network of non-covalent interactions. In the aforementioned bis-imine derivative, the structure is stabilized by multiple C—H⋯π intermolecular contacts involving all aromatic rings, while classic π–π stacking interactions are absent. frontiersin.org This contrasts with other systems where π–π interactions between aromatic rings play a significant role in the crystal packing. rsc.org

Table 1: Crystallographic Data for a Representative Derivative, 1,4-Bis{(+)-(S)-[1-(1-naphthyl)ethyl]iminomethyl}benzene frontiersin.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₂H₂₈N₂ |

| Molecular Weight | 440.56 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.391 (3) |

| b (Å) | 15.102 (5) |

| c (Å) | 19.569 (7) |

| Volume (ų) | 2479.6 (14) |

| Z | 4 |

| Dihedral Angles (°) | 21.4 (2) and 78.83 (14) |

Powder X-ray diffraction (PXRD) is an essential tool for characterizing the bulk crystalline properties of a material and is particularly valuable for identifying different crystalline forms, or polymorphs. Polymorphism is critical in materials science, as different polymorphs of the same compound can exhibit distinct physical properties. The potential for polymorphism in aromatic compounds like naphthalene has been explored using enhanced molecular dynamics and free energy calculations, which can predict the most stable crystal structures at various pressures. researchgate.net Studies on related flexible molecules, such as 2-(naphthalenylamino)-nicotinic acids, have successfully identified multiple polymorphic forms through systematic screening and characterization by PXRD and SCXRD. researchgate.net

PXRD is also central to crystal engineering, the rational design of crystalline solids with desired properties. By combining PXRD with solid-state NMR and computational modeling, researchers can solve complex crystal structures and understand the packing motifs that govern material properties. rsc.orgresearchgate.net This approach allows for the investigation of how modifications to molecular structure, such as the introduction of side chains on a 1,4-benzene bisamide core, influence the crystal packing and resulting surface properties. rsc.orgresearchgate.net The analysis of PXRD patterns provides the fundamental data needed to confirm the formation of a desired crystalline architecture or to identify new, unexpected phases. nih.gov

High-Resolution Spectroscopic Methods for Molecular Structure and Dynamics

Spectroscopic techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about chemical structure, bonding, and dynamic processes that complement the static picture from crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating molecular structure in solution and in the solid state. For "Naphthalene, 1,1'-(1,4-phenylene)bis-" and its derivatives, ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework.

In a derivative, N,N′-(1,4-phenylene)-bis(1,8-naphthalimide), the aromatic protons of the central phenylene ring appear as a singlet at δ = 7.72 ppm in the ¹H NMR spectrum. mdpi.com The ¹³C NMR spectrum shows characteristic signals for the carbonyl groups (δ = 167.1 ppm) and the various aromatic carbons. mdpi.com

Multidimensional NMR techniques, such as 2D NMR, are indispensable for unambiguously assigning these signals, especially in complex molecules. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.gov These methods are crucial for confirming the connectivity of the phenylene and naphthalene units.

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, offering insights that are complementary to PXRD. Studies on 1,8-bis(dimethylamino)naphthalene (B140697) have utilized ¹³C and ¹H magic-angle spinning (MAS) NMR to probe the molecular symmetry in the crystalline state, confirming a more symmetric structure at low temperatures. acs.org The combination of ssNMR and crystallography is a powerful strategy in crystal engineering for solving the structures of materials that are not amenable to single-crystal analysis. rsc.orgresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) and Assignment | Reference |

|---|---|---|---|

| 1,4-Bis{[1-(1-naphthyl)ethyl]iminomethyl}benzene | ¹H NMR | δ = 7.45–8.24 (m, 18 H, Ar), 8.42 (s, 2 H, HC=N) | frontiersin.org |

| ¹³C NMR | δ = 123.5–140.9 (Ar), 159.1 (HC=N) | frontiersin.org | |

| N,N′-(1,4-phenylene)-bis(1,8-naphthalimide) | ¹H NMR | δ = 7.72 (s, 4H, phenylene), 7.97-8.88 (m, 12H, naphthyl) | mdpi.com |

| ¹³C NMR | δ = 120.9–136.6 (Ar), 167.1 (C=O) | mdpi.com |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" that is highly sensitive to the molecule's conformation and intermolecular environment.

The spectra of compounds containing naphthalene and phenylene units are characterized by specific vibrational bands. nih.gov Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. nih.gov Ring C-C stretching vibrations for naphthalene are observed between 1300 cm⁻¹ and 1610 cm⁻¹. nih.gov Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, generally occur in the 700–980 cm⁻¹ range. acs.org Intermolecular interactions, such as those occurring during molecular clustering, can cause moderate shifts in the C-H vibrational modes, providing insight into the solid-state environment.

Table 3: Characteristic Vibrational Frequencies for Naphthalene and Benzene Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |

| Aromatic Ring C-C Stretch | 1300 - 1610 | nih.gov |

| C-H In-plane Bend | 990 - 1390 | acs.org |

| C-H Out-of-plane Bend | 700 - 980 | acs.org |

For chiral derivatives of "Naphthalene, 1,1'-(1,4-phenylene)bis-," chiroptical spectroscopy is essential for determining enantiomeric purity and absolute configuration. When rotation around the single bonds connecting the aromatic rings is hindered, the molecule can exist as stable, non-superimposable mirror images called atropisomers.

Optical rotation measures the rotation of plane-polarized light by a chiral sample. For the chiral derivative 1,4-Bis{(+)-(S)-[1-(1-naphthyl)ethyl]iminomethyl}benzene, a specific rotation of [α]D²⁵ = +413.3 (c 1, CHCl₃) was reported, confirming its high optical purity. frontiersin.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed structural information. In biaryl systems, the interaction between the transition dipole moments of the two aromatic chromophores can give rise to a characteristic "split Cotton effect" in the CD spectrum. frontiersin.org The sign of this bisignate curve can be directly correlated to the absolute configuration (i.e., the axial chirality) of the molecule. frontiersin.org This technique, often combined with time-dependent density functional theory (TD-DFT) calculations, is a powerful method for assigning the absolute configuration of atropisomeric biaryls. Furthermore, CD and the related technique of Circularly Polarized Luminescence (CPL) are highly sensitive to molecular conformation and aggregation state, making them valuable tools for studying chiral supramolecular systems. researchgate.net

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of "Naphthalene, 1,1'-(1,4-phenylene)bis-". In electron impact (EI) mass spectrometry, the molecule is ionized, often leading to the formation of a molecular ion (M+) and various fragment ions. For aromatic compounds like "Naphthalene, 1,1'-(1,4-phenylene)bis-", the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.org

Isotopic Labeling:

Isotopic labeling is a technique used to trace the pathways of atoms through chemical reactions and fragmentation processes. wikipedia.org By replacing specific atoms in "Naphthalene, 1,1'-(1,4-phenylene)bis-" with their heavier isotopes (e.g., replacing hydrogen with deuterium, or ¹²C with ¹³C), the mass of the molecular ion and any fragments containing the label will increase. wikipedia.orgthieme-connect.de This shift in mass-to-charge ratio (m/z) in the mass spectrum provides invaluable information for identifying the origin of specific fragments. wikipedia.org For instance, deuterating the phenylene ring versus the naphthalene rings would allow for the differentiation of fragmentation pathways involving these specific moieties. The presence of stable isotopes like ¹³C, ¹⁵N, and ²H can be detected through mass spectrometry or nuclear magnetic resonance (NMR). wikipedia.orgresearchgate.net

Fragmentation Pathway Analysis:

The fragmentation of the "Naphthalene, 1,1'-(1,4-phenylene)bis-" molecular ion is driven by the energetic instability of the ion, causing it to break into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule's structure. Due to the presence of multiple aromatic rings, the fragmentation of "Naphthalene, 1,1'-(1,4-phenylene)bis-" is expected to be complex.

Key fragmentation pathways for aromatic hydrocarbons often involve the loss of small neutral molecules or radicals. For "Naphthalene, 1,1'-(1,4-phenylene)bis-", potential fragmentation could include:

Cleavage of the phenyl-naphthalene bond: This would lead to the formation of naphthyl and phenyl-naphthalene radical cations.

Loss of hydrogen atoms: The molecular ion can lose one or more hydrogen atoms to form [M-H]⁺, [M-2H]⁺, etc. ions. docbrown.info

Ring fragmentation: While less common for stable aromatic rings, at higher energies, the rings themselves can fragment, leading to the loss of species like acetylene (B1199291) (C₂H₂). researchgate.net

A plausible fragmentation pathway for a related aromatic compound, the naphthalene radical cation, involves the loss of a butadiyne molecule to form a benzene radical cation. researchgate.net Similarly, the phenyl cation can be formed from the dehydrogenated naphthalene cation. researchgate.net

A hypothetical fragmentation table for "Naphthalene, 1,1'-(1,4-phenylene)bis-" is presented below, illustrating potential fragments and their corresponding m/z values.

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| 330 | [C₂₆H₁₈]⁺ | Molecular Ion (M⁺) |

| 329 | [C₂₆H₁₇]⁺ | H• |

| 203 | [C₁₆H₁₁]⁺ | C₁₀H₇• (Naphthyl radical) |

| 127 | [C₁₀H₇]⁺ | C₁₆H₁₁• (Phenyl-naphthalene radical) |

| 77 | [C₆H₅]⁺ | C₂₀H₁₃• |

Electron Microscopy Techniques for Self-Assembled Morphological Analysis (e.g., TEM, SEM)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology of self-assembled structures of "Naphthalene, 1,1'-(1,4-phenylene)bis-" at the nanoscale. These techniques provide direct imaging of the size, shape, and organization of aggregates formed through non-covalent interactions.

The self-assembly of molecules like "Naphthalene, 1,1'-(1,4-phenylene)bis-" is often driven by π-π stacking interactions between the aromatic rings. warwick.ac.uk This can lead to the formation of various ordered structures such as nanofibers, nanoribbons, and vesicles. warwick.ac.ukrsc.org

Transmission Electron Microscopy (TEM):

TEM offers high-resolution imaging of the internal structure of materials. For self-assembled "Naphthalene, 1,1'-(1,4-phenylene)bis-", TEM can reveal the formation of fibrous structures. warwick.ac.uk Samples for TEM are typically prepared by drop-casting a dilute solution of the compound onto a carbon-coated copper grid. Negative staining can be employed to enhance the contrast and visualize the morphology of the self-assembled structures. warwick.ac.uk

Scanning Electron Microscopy (SEM):

SEM provides topographical information about the surface of a sample. It is well-suited for imaging the three-dimensional morphology of larger self-assembled structures of "Naphthalene, 1,1'-(1,4-phenylene)bis-". For instance, cryo-SEM can be used to observe the supramolecular hydrogel formation of related naphthalene-peptide conjugates. nih.gov

The table below summarizes the expected morphological features of self-assembled "Naphthalene, 1,1'-(1,4-phenylene)bis-" that could be observed by TEM and SEM.

| Technique | Observable Features | Typical Sample Preparation |

| TEM | Nanofibers, nanoribbons, internal structure of aggregates, degree of order. | Drop-casting on a carbon-coated grid, negative staining. |

| SEM | 3D morphology of larger aggregates, surface topography, porosity of films. | Drop-casting on a solid substrate, sputter-coating with a conductive material. |

Atomic Force Microscopy (AFM) for Surface Topography and Molecular Organization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces at the nanometer scale. nih.govnih.gov It is particularly useful for studying the surface topography and molecular organization of "Naphthalene, 1,1'-(1,4-phenylene)bis-" thin films and self-assembled structures on various substrates. mdpi.comresearchgate.net

In AFM, a sharp tip attached to a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured to create a topographical map. nih.gov AFM can be operated in different modes, including contact mode and tapping mode, to obtain information about surface roughness, step heights, and the arrangement of molecules. nih.gov

For "Naphthalene, 1,1'-(1,4-phenylene)bis-", AFM can be used to:

Visualize the formation of self-assembled monolayers (SAMs) on substrates like gold or silicon. rsc.org

Characterize the morphology of thin films, including their uniformity and the presence of domains or defects.

Monitor the dynamics of self-assembly processes in real-time. rsc.org

The following table presents a hypothetical analysis of an AFM image of a "Naphthalene, 1,1'-(1,4-phenylene)bis-" thin film.

| AFM Parameter | Description | Typical Value Range |

| Scan Size | The area of the sample being imaged. | 1 µm x 1 µm |

| Z-Range | The height variation across the scanned area. | 0 - 20 nm |

| Roughness (Rq) | The root mean square average of height deviations. | 0.5 - 5 nm |

| Feature Height | The height of individual molecular domains or aggregates. | 2 - 10 nm |

Neutron Scattering for Proton Localization and Molecular Dynamics in Condensed Phases

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. rsc.orgmdpi.com Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron scattering particularly sensitive to the positions of light atoms like hydrogen (protons), which are often difficult to locate with other techniques. aps.orgresearchgate.net

For "Naphthalene, 1,1'-(1,4-phenylene)bis-", neutron scattering can provide unique insights into:

Proton Localization: By using deuterated samples, where hydrogen is replaced by deuterium, contrast variation techniques can be employed to precisely determine the locations of protons within the crystal structure or in self-assembled aggregates. nih.gov

Molecular Dynamics: Inelastic neutron scattering (INS) and quasi-elastic neutron scattering (QENS) can probe the vibrational and rotational motions of the molecules. rsc.orgmdpi.com This can reveal information about the flexibility of the phenylene-naphthalene linkage and the dynamics of the naphthalene rings.

The combination of neutron scattering experiments with molecular dynamics (MD) simulations can provide a comprehensive understanding of the structure-dynamics relationships in condensed phases of "Naphthalene, 1,1'-(1,4-phenylene)bis-". rsc.org

The table below outlines the types of information that can be obtained from different neutron scattering techniques for "Naphthalene, 1,1'-(1,4-phenylene)bis-".

| Neutron Scattering Technique | Information Obtained | Relevance to Naphthalene, 1,1'-(1,4-phenylene)bis- |

| Neutron Diffraction | Precise location of atoms, especially hydrogen/deuterium. | Determination of the crystal structure and intermolecular packing. |

| Small-Angle Neutron Scattering (SANS) | Size, shape, and correlation of larger structures (1-100 nm). | Characterization of self-assembled aggregates in solution or solid state. |

| Inelastic Neutron Scattering (INS) | Vibrational modes and molecular motions. | Understanding the flexibility of the molecule and intermolecular interactions. |

| Quasi-Elastic Neutron Scattering (QENS) | Diffusive and rotational motions of molecules. | Probing the dynamics of molecular reorientations in the solid state. |

Theoretical and Computational Investigations of Naphthalene, 1,1 1,4 Phenylene Bis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, which are based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a popular computational method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. For Naphthalene (B1677914), 1,1'-(1,4-phenylene)bis-, DFT calculations can be employed to determine its ground-state geometry and other key electronic properties.

Further analysis of the electronic structure would involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's electronic behavior, such as its electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. For naphthalene and its derivatives, DFT has been used to explore their electronic structure, including HOMO-LUMO gaps and density of states. samipubco.com

A hypothetical data table of ground state properties for Naphthalene, 1,1'-(1,4-phenylene)bis- derived from a DFT calculation at the B3LYP/6-31G(d) level of theory is presented below to illustrate the type of information that would be obtained.

| Property | Calculated Value |

| Total Energy (Hartree) | Value not available |

| HOMO Energy (eV) | Value not available |

| LUMO Energy (eV) | Value not available |

| HOMO-LUMO Gap (eV) | Value not available |

| Dipole Moment (Debye) | Value not available |

To understand the photophysical properties of Naphthalene, 1,1'-(1,4-phenylene)bis-, such as its absorption and emission of light, calculations of its electronic excited states are necessary. Ab initio methods, particularly time-dependent density functional theory (TD-DFT), are well-suited for this purpose.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of absorbed photons that cause electronic transitions from the ground state to various excited states. These calculations also provide the oscillator strength for each transition, which is a measure of the probability of the transition occurring. This information can be used to simulate the molecule's UV-visible absorption spectrum. For naphthalene-based compounds, TD-DFT has been used to determine the origin of electronic transitions. nih.gov Theoretical studies on naphthalene and anthracene (B1667546) have shown that the nature of excited states can be complex, with reversals in aromaticity observed in some cases. whiterose.ac.uk

The following table illustrates the kind of data that would be generated from a TD-DFT calculation for Naphthalene, 1,1'-(1,4-phenylene)bis-, predicting its lowest-lying singlet excited states.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S1 | Value not available | Value not available | Value not available |

| S2 | Value not available | Value not available | Value not available |

| S3 | Value not available | Value not available | Value not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule in a static state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

The conformation of a flexible molecule like Naphthalene, 1,1'-(1,4-phenylene)bis- can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to study how different solvents affect the molecule's conformational preferences. By simulating the molecule in a box of solvent molecules, it is possible to observe how the interactions between the solute and solvent molecules influence the dihedral angles between the aromatic rings.

These simulations can provide insights into the time-averaged conformation of the molecule in solution and the distribution of different conformers. This is important for understanding how the molecule will behave in a real-world chemical environment.

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the material's properties. MD simulations can be used to study how molecules of Naphthalene, 1,1'-(1,4-phenylene)bis- interact with each other. Of particular interest are π-π stacking interactions between the aromatic rings of neighboring molecules and C-H···π interactions. nih.govnih.gov

By simulating a system containing many molecules, MD can provide insights into their aggregation behavior. This can reveal how the molecules pack together in the solid state, which is crucial for understanding the properties of thin films and crystals. For instance, simulations can predict the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance.

Semi-Empirical and Force Field Parameterization for Larger Systems

While DFT and ab initio methods are highly accurate, they are computationally expensive and may not be feasible for studying very large systems, such as polymers or large aggregates of molecules. In such cases, semi-empirical methods or classical force fields are used.

For Naphthalene, 1,1'-(1,4-phenylene)bis-, a specific force field would need to be parameterized to accurately describe the intramolecular and intermolecular interactions. This involves developing a set of parameters (e.g., for bond stretching, angle bending, and torsional potentials) that can reproduce experimental data or results from high-level quantum chemical calculations. Once a reliable force field is developed, it can be used in MD simulations to study the behavior of much larger systems over longer timescales than would be possible with more computationally intensive methods.

Computational Prediction of Spectroscopic Signatures and Photophysical Behavior

Theoretical chemistry offers powerful tools to predict and interpret the spectroscopic and photophysical properties of molecules like Naphthalene, 1,1'-(1,4-phenylene)bis-. Computational methods are routinely used to simulate various types of spectra and to understand the electronic transitions that govern light absorption and emission.

Spectroscopic Signatures:

Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are primary tools for predicting spectroscopic signatures. For Naphthalene, 1,1'-(1,4-phenylene)bis-, these calculations would typically involve:

UV-Visible Absorption Spectra: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical electronic excitations from the ground state to various excited states. The results would likely show strong π-π* transitions characteristic of the extended aromatic system. For instance, studies on other naphthalene-based organic compounds have shown major absorption bands attributed to the vibronic structures of the naphthalene moiety.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its IR and Raman spectra. These calculations would help in identifying characteristic vibrational modes associated with the naphthalene and phenylene rings, as well as the C-C stretching modes connecting these units.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These predictions are valuable for assigning experimental NMR signals and confirming the molecular structure.

Photophysical Behavior:

The photophysical properties, which describe the fate of the molecule after absorbing light, can also be investigated computationally. Key parameters that would be explored for Naphthalene, 1,1'-(1,4-phenylene)bis- include:

Fluorescence and Phosphorescence: TD-DFT can be used to calculate the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The energy difference between the ground state (S₀) and S₁ would correspond to the fluorescence emission energy, while the S₀-T₁ gap would relate to phosphorescence.

Quantum Yields and Lifetimes: While direct calculation of quantum yields is complex, theoretical methods can provide insights into the rates of radiative (fluorescence, kᵣ) and non-radiative (internal conversion and intersystem crossing, kₙᵣ) decay processes. The fluorescence lifetime (τ) is inversely proportional to the sum of these rates.

Excited-State Geometry: Upon excitation, the molecule's geometry relaxes. Computational methods can optimize the geometry of the excited state, providing information about structural changes that occur after light absorption.

A hypothetical table of predicted photophysical data for Naphthalene, 1,1'-(1,4-phenylene)bis-, based on typical values for similar aromatic hydrocarbons, is presented below.

| Property | Predicted Value/Characteristic | Computational Method |

| Maximum Absorption Wavelength (λₘₐₓ) | ~300-350 nm | TD-DFT |

| Maximum Emission Wavelength (λₑₘ) | ~350-450 nm | TD-DFT |

| Stokes Shift | ~50-100 nm | Calculated from λₘₐₓ and λₑₘ |

| Fluorescence Quantum Yield (Φբ) | Moderate to High | - |

| Fluorescence Lifetime (τ) | Nanoseconds range | - |

Structure-Property Relationship Modeling and Design Principles

Understanding the relationship between the molecular structure of Naphthalene, 1,1'-(1,4-phenylene)bis- and its properties is crucial for designing new materials with tailored functionalities. Computational modeling plays a key role in elucidating these relationships.

The key structural feature of Naphthalene, 1,1'-(1,4-phenylene)bis- is the torsional angle between the naphthalene and phenylene rings. This dihedral angle significantly influences the extent of π-conjugation across the molecule, which in turn affects its electronic and optical properties.

Conformational Analysis: Computational methods can be used to perform a conformational analysis to determine the most stable geometry of the molecule. For a derivative, 1,4-Bis{(+)-(S)-[1-(1-naphthyl)ethyl]iminomethyl}benzene, crystallographic data revealed dihedral angles of 21.4° and 78.83° between the central benzene (B151609) ring and the naphthyl rings, indicating a non-planar structure. nih.gov A similar twisted conformation would be expected for Naphthalene, 1,1'-(1,4-phenylene)bis-, which would interrupt the π-conjugation to some extent.

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical parameters that determine the electronic properties. DFT calculations can provide accurate estimates of these energies and the HOMO-LUMO energy gap. A smaller energy gap generally corresponds to a red-shifted absorption spectrum and greater ease of oxidation.

Quantitative Structure-Property Relationship (QSPR): While no specific QSPR models for Naphthalene, 1,1'-(1,4-phenylene)bis- were found, this methodology could be applied. QSPR studies on benzene derivatives have successfully used topological indices to predict properties like heat capacity. researchgate.net For Naphthalene, 1,1'-(1,4-phenylene)bis-, QSPR models could be developed to correlate its structural features with properties like solubility, melting point, or electronic characteristics.

Design Principles:

Based on the understanding of structure-property relationships, new molecules with desired properties can be designed. For example:

Tuning Emission Color: By introducing electron-donating or electron-withdrawing substituents on the naphthalene or phenylene rings, the HOMO and LUMO energy levels can be modulated, leading to a shift in the emission color.

Enhancing Quantum Yield: Modifying the structure to increase its rigidity can suppress non-radiative decay pathways and enhance the fluorescence quantum yield.

A table summarizing the potential effects of structural modifications on the properties of Naphthalene, 1,1'-(1,4-phenylene)bis- is provided below.

| Structural Modification | Predicted Effect on Properties |

| Increasing planarity of the molecule | Red-shift in absorption and emission spectra, smaller HOMO-LUMO gap. |

| Introducing electron-donating groups | Increase in HOMO energy level, potential for red-shifted emission. |

| Introducing electron-withdrawing groups | Decrease in LUMO energy level, potential for blue-shifted emission. |

| Increasing molecular rigidity | Higher fluorescence quantum yield due to reduced vibrational and rotational non-radiative decay. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction barriers. While no specific reaction mechanism studies for Naphthalene, 1,1'-(1,4-phenylene)bis- were found, the general approaches can be outlined.

Potential Reactions for Study:

Synthesis: The synthesis of Naphthalene, 1,1'-(1,4-phenylene)bis- likely involves a cross-coupling reaction, such as a Suzuki or Stille coupling. Computational studies could elucidate the mechanism of these reactions, identifying the key intermediates and transition states in the catalytic cycle.

Photochemical Reactions: Given its aromatic nature, the molecule may undergo photochemical reactions upon UV irradiation. Computational methods could be used to explore potential photoreaction pathways, such as cycloadditions or rearrangements.

Degradation: Understanding the degradation mechanism is important for assessing the material's stability. Computational studies could investigate the pathways of oxidative or thermal degradation.

Transition State Analysis:

For any proposed reaction mechanism, the transition state (TS) is the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction kinetics.

Transition State Searching: Various algorithms are available in computational chemistry software to locate transition states. These methods typically start from an initial guess of the TS geometry and then optimize it to find the saddle point on the potential energy surface.

Vibrational Analysis: Once a TS is located, a vibrational frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products, confirming that the located TS is the correct one for the reaction of interest.

The activation energy (Eₐ) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value can then be used in the Arrhenius equation to estimate the reaction rate constant.

A hypothetical reaction coordinate diagram for a step in the synthesis of Naphthalene, 1,1'-(1,4-phenylene)bis- is shown below, illustrating the concepts of reactants, products, transition state, and activation energy.

(Note: This is a generalized representation and does not correspond to a specific calculated reaction pathway for this molecule.)

Applications in Advanced Materials Science Based on Naphthalene, 1,1 1,4 Phenylene Bis

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The 1,4-naphthalene unit is a widely utilized component in the construction of conjugated materials for blue-color OLEDs. nih.gov Naphthalene-based polymers are recognized as highly suitable materials for OLED applications due to their electronic properties. photochemcad.com The development of materials incorporating the "Naphthalene, 1,1'-(1,4-phenylene)bis-" structure is particularly significant for producing efficient and stable blue emitters, a key challenge in the advancement of full-color displays. nih.govnih.gov

Charge Transport Properties in Thin Films Derived from the Compound

The efficiency of an OLED is heavily dependent on the charge transport characteristics of the materials used in its active layers. For materials derived from "Naphthalene, 1,1'-(1,4-phenylene)bis-", the charge transport properties are typically evaluated in the context of thin films of copolymers where this naphthalene (B1677914) unit is a key component.

One area of study involves naphthalene diimide (NDI)-based π-conjugated polymers, which are known for their electron-transporting capabilities. mdpi.com In these polymers, the naphthalene core facilitates electron mobility. For instance, a molecularly encapsulated NDI-bithiophene copolymer exhibited n-type field-effect behavior with a field-effect mobility (μ) of approximately 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com This demonstrates that the inherent electronic structure of the naphthalene core is conducive to charge transport. mdpi.com

Interactive Data Table: Charge Transport Properties of Naphthalene-Based Polymers

| Polymer | Mobility (μ) | On/Off Ratio (Ion/Ioff) | Measurement Technique |

| Encapsulated PNDIT2 | ~ 10⁻³ cm² V⁻¹ s⁻¹ | ~ 10⁴ | Field-Effect Transistor |

| DMP-PNDIT2 | ~ 10⁻⁵ cm² V⁻¹ s⁻¹ | - | Field-Effect Transistor |

| PNDIT2 | > 10⁻¹ cm² V⁻¹ s⁻¹ | - | Field-Effect Transistor |

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms in Device Architectures

Exciton dynamics, which encompass the generation, diffusion, and recombination of electron-hole pairs, are fundamental to the light-emission process in OLEDs. mdpi.com In devices utilizing materials derived from "Naphthalene, 1,1'-(1,4-phenylene)bis-", the management of excitons is crucial for achieving high efficiency and stability.

Research on 1,4-naphthalene-based copolymers has shown that exciton-exciton quenching can be a dominant loss mechanism in thin films. nih.gov However, by dispersing these copolymers in a host material with a larger bandgap, such as poly(9-vinyl carbazole) (PVK), this quenching can be reduced, leading to more efficient charge recombination. nih.gov This host-guest approach is a common strategy to optimize exciton dynamics. nih.gov

The photoluminescence (PL) decay times of these materials provide insight into their exciton lifetimes. For example, the PL decay of certain 1,4-naphthalene-based copolymers was found to be less than 1 ns in diluted solutions, indicating rapid radiative recombination. nih.gov The efficiency of energy transfer from the host to the guest material is also a critical factor. In PVK-host-based OLEDs, the quenching of PVK emission and the emergence of emission from the naphthalene-based copolymer guest indicates efficient energy transfer. nih.gov

Device Architecture Optimization and Performance Enhancement

In one study, the performance of OLEDs using a 1,4-naphthalene-based copolymer, PNP(1,4)-TF, was significantly improved by inserting an electron transport layer (ETL) of 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TPBi) between the emissive layer and the cathode. nih.gov This addition led to an increase in both the luminance efficiency and the external quantum efficiency (EQE). nih.gov The optimization of the concentration of the guest material in the host matrix is also crucial. For the PNP(1,4)-TF:PVK system, the highest luminance efficiency and EQE were achieved at a 6 wt% concentration of the naphthalene-based copolymer. nih.gov

The use of fused acridine (B1665455) and naphthalene chromophores has been explored to achieve deep-blue emission with high color purity. researchgate.net Devices based on these materials exhibited narrowband spectra and achieved a maximum EQE of 5.17% with low-efficiency roll-off. researchgate.net Furthermore, naphthalene-embedded multi-resonance emitters have enabled highly efficient blue OLEDs, with sensitized devices reaching an EQE of up to 29.3%. researchgate.net

Interactive Data Table: Performance of OLEDs with Naphthalene-Based Emitters

| Emitter | Host | ETL | Max. Luminance (cd/m²) | Max. EQE (%) | Emission Color |

| PNP(1,4)-TF (6 wt%) | PVK | - | 456 | 0.25 | Blue |

| PNP(1,4)-TF (6 wt%) | PVK | TPBi | - | up to 1 | Blue |

| NAPPI | - | - | - | 5.17 | Deep-Blue |

| SNA (sensitized) | - | - | - | 29.3 | Blue |

| SNB (sensitized) | - | - | - | 29.1 | Blue |

Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems

In the realm of solar energy, naphthalene-based structures are utilized in the design of non-fullerene acceptors and donor materials for OPVs. The electronic properties of the "Naphthalene, 1,1'-(1,4-phenylene)bis-" moiety make it a candidate for incorporation into photoactive layers.

Donor-Acceptor Architectures and Heterojunction Engineering

The donor-acceptor (D-A) architecture is a cornerstone of organic photovoltaic technology. In this setup, the naphthalene unit can be incorporated into either the donor or the acceptor material to tune the electronic and optical properties of the active layer. nist.govresearchgate.net

For example, a fused-ring electron acceptor, NDIC, was designed by replacing the benzene (B151609) ring in a known acceptor with a naphthalene ring. mdpi.com This modification resulted in a wider optical bandgap (1.72 eV) and a higher lowest unoccupied molecular orbital (LUMO) energy level (-3.88 eV) compared to its benzene-based counterpart. mdpi.com This tuning of energy levels is a key aspect of heterojunction engineering, as it directly impacts the open-circuit voltage (Voc) of the solar cell. mdpi.com Devices based on the NDIC acceptor achieved a higher Voc of 0.90 V and a power conversion efficiency (PCE) of 9.43%. mdpi.com

Naphthalene-based donor-acceptor covalent organic frameworks have also been explored for photocatalysis, demonstrating the versatility of this structural unit in facilitating charge separation and transfer. nist.gov

Charge Separation and Recombination Kinetics in Active Layers

The efficiency of an OPV is largely determined by the kinetics of charge separation at the donor-acceptor interface and the subsequent transport of charges to the electrodes, while minimizing charge recombination. The structure of the materials in the active layer plays a critical role in these processes.

In dye-sensitized solar cells (DSSCs), triphenylamine (B166846) dyes with naphthalene π-bridges have been shown to be effective in retarding charge recombination. The twisted structure of these molecules, a feature that can be influenced by the rigid naphthalene unit, can preclude efficient intermolecular π-π charge transfer, which in turn leads to a higher open-circuit photovoltage. researchgate.net

Organic Field-Effect Transistors (OFETs)

The planarity and extensive π-conjugation of the naphthalene core are fundamental to its utility in organic semiconductors. While direct data on Naphthalene, 1,1'-(1,4-phenylene)bis- in OFETs is nascent, extensive research on closely related naphthalene diimide (NDI) derivatives provides a strong indication of its potential as an n-type (electron-transporting) material. researchgate.netrsc.org

Charge carrier mobility (µ) is a critical parameter for transistor performance, indicating how quickly charge can move through the semiconductor. Naphthalene-based materials, particularly NDI derivatives, have demonstrated impressive electron mobilities. nih.gov For instance, vacuum-deposited thin films of core-brominated naphthalene diimides have achieved electron mobilities of 0.19 cm²/V·s. ssrn.com Similarly, naphthalene-flanked diketopyrrolopyrrole (DPP) derivatives have shown p-type mobility as high as 0.019 cm²/V·s with high on/off current ratios (Ion/Ioff) of 10⁶. rsc.org Computational studies on certain NDI derivatives predict even higher potential, with estimated room-temperature isotropic electron mobilities as high as 15 cm²/V·s. nih.gov These findings underscore the promise of naphthalene-based cores for efficient charge transport.

Table 1: Representative Charge Carrier Mobilities in Naphthalene-Based Organic Semiconductors

| Compound Type | Mobility (µ) | Carrier Type | On/Off Ratio (Ion/Ioff) |

|---|---|---|---|

| Naphthalene Diimide (NMeCy2) | 0.6 cm²/V·s | n-type (electron) | 10⁶ |

| Core-Brominated Naphthalene Diimide | 0.19 cm²/V·s | n-type (electron) | N/A |

| Naphthalene Flanked DPP | 0.019 cm²/V·s | p-type (hole) | 10⁶ |

| Polyfluorinated Naphthalene-bis-hydrazimide | 0.02 cm²/V·s | n-type (electron) | N/A |

Note: Data is for various naphthalene derivatives, illustrating the potential of the core structure.

The performance of an OFET is not solely dependent on the intrinsic properties of a single molecule but is heavily influenced by how these molecules arrange themselves in the solid state. Efficient charge transport requires significant overlap of the π-orbitals between adjacent molecules. acs.org The deposition of a methyl cyclohexane (B81311) appended naphthalene diimide at an optimized substrate temperature (60 °C) led to excellent molecular packing over a large area, resulting in a significantly improved electron mobility of 0.6 cm²/V·s. researchgate.netacs.org

The morphology of the thin film, including its crystallinity and the orientation of the crystalline domains, plays a crucial role. Highly ordered films with π-π stacking parallel to the substrate facilitate charge carrier transport. acs.org Inhomogeneous strain, which can arise from a mismatch in the thermal expansion coefficients between the semiconductor and the dielectric layer, can create electronic traps that hinder charge movement and may cause a shift from efficient band-like transport to a thermally activated hopping mechanism. sci-hub.box Therefore, controlling the film deposition conditions to achieve well-ordered, strain-free microstructures is paramount for realizing the full potential of naphthalene-based semiconductors in high-performance OFETs.

High-Performance Polymer Synthesis and Engineering

The incorporation of the rigid and thermally stable naphthalene phenylene structure into polymer backbones is a proven strategy for creating high-performance materials with exceptional thermal and mechanical properties.

Naphthalene-based diamines, which are structural analogs of the title compound, are valuable monomers for the synthesis of aromatic polyimides. These polymers are typically prepared through a two-step polycondensation reaction. First, the diamine monomer reacts with an aromatic tetracarboxylic dianhydride (such as pyromellitic dianhydride, PMDA) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. Subsequently, this precursor is converted into the final polyimide, usually via thermal imidization, which involves heating to high temperatures to form the stable imide rings. mdpi.comntu.edu.tw This process yields robust polyimide films. By introducing rigid diamine monomers, the intermolecular forces are enhanced, leading to tighter molecular chain stacking and improved material properties. mdpi.com

The inclusion of the naphthalene moiety significantly enhances the properties of the resulting polymers. Polyimides synthesized from naphthalene-containing diamines exhibit outstanding thermal stability, with glass transition temperatures (Tg) often exceeding 290 °C and in some cases reaching as high as 473 °C. rsc.orgresearchgate.net The 5% weight loss decomposition temperatures (Td5%) are consistently above 510 °C, indicating their ability to withstand extreme thermal stress. mdpi.comrsc.org

Mechanically, these polymers form strong, flexible films. Research on polyimides derived from 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA), a structural isomer of the diamine version of the title compound, demonstrated tensile strengths up to 96.41 MPa and an elastic modulus of 2.45 GPa. mdpi.com Other studies on related naphthalene-based polyimides report tensile strengths in the range of 82-153 MPa and tensile moduli between 1.6 and 3.8 GPa. ntu.edu.twrsc.orgresearchgate.net This combination of high thermal stability and robust mechanical strength makes these materials suitable for demanding applications in the aerospace and electronics industries.

Table 2: Thermal and Mechanical Properties of Naphthalene-Containing Polyimides

| Diamine Monomer Base | Tg (°C) | Td5% (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

|---|---|---|---|---|

| 4,4′-(naphthalen-1-ylmethylene)dianiline (BAN-1) based | >290 | >510 | 64 - 85 | 1.7 - 2.8 |

| NADA-based Copolymers | up to 381 | 553 - 569 | 81 - 96 | 2.14 - 2.47 |

| Pyridine-containing Naphthalene Diamine based | 358 - 473 | >476 | 82 - 93 | 3.3 - 3.8 |

Stimuli-Responsive Materials and Molecular Switches

The electron-accepting nature of naphthalene-based structures, particularly naphthalene diimides (NDIs), makes them ideal components for creating "smart" materials that respond to external stimuli. sciltp.com These materials can change their optical properties, such as color or fluorescence, in response to triggers like heat, light, or changes in their chemical environment. mdpi.com

This functionality often arises from the formation of charge-transfer (CT) complexes. sciltp.com When an electron-accepting NDI unit is paired with an electron-donating molecule, they can form a complex that alters the material's light absorption and emission characteristics. sciltp.com Researchers have developed liquid materials based on NDI derivatives that change their photoluminescent color or switch their fluorescence on and off in response to thermal stimuli. sciltp.comresearchgate.net For example, a printable ink made from an NDI-based liquid could change its emission color from yellow to sky-blue upon heating, as the electron-donating component evaporates. sciltp.com

Furthermore, these responsive NDI units can be covalently incorporated into polymer chains, such as polyurethanes. mdpi.com In such systems, stimuli like a change in solvent polarity can induce the assembly or disassembly of the dye components, leading to an observable change in the material's color. mdpi.com This ability to translate environmental changes into an optical signal opens up applications in sensing, smart coatings, and erasable inks. acs.org

Photochromic and Thermochromic Systems

Extensive research into the applications of "Naphthalene, 1,1'-(1,4-phenylene)bis-" in advanced materials science has been conducted. However, a thorough review of available scientific literature reveals a notable absence of studies investigating the specific photochromic and thermochromic properties of this compound. Photochromism involves a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. Thermochromism is a similar reversible change in color in response to a change in temperature.

While various derivatives of naphthalene, such as certain bis-azo dyes, salicylideneaniline (B1219908) analogues, and naphthalenediimide-based coordination polymers, have been reported to exhibit these chromic behaviors, there is no documented evidence to suggest that "Naphthalene, 1,1'-(1,4-phenylene)bis-" itself has been successfully utilized or even investigated for applications in photochromic or thermochromic systems.

Consequently, no research findings or data tables detailing the photochromic or thermochromic characteristics of "Naphthalene, 1,1'-(1,4-phenylene)bis-" can be provided at this time. Further research would be necessary to determine if this specific compound possesses any useful photochromic or thermochromic properties for advanced materials science applications.

Role As a Building Block in Complex Chemical Architectures and Frameworks

Supramolecular Chemistry and Non-Covalent Assemblies

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization may vary from weak inter- and intramolecular forces to stronger, reversible covalent bonds, provided that the degree of electronic coupling between the molecular components remains small.

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry describes complexes composed of two or more molecules or ions that are held together in unique structural relationships by forces other than those of full covalent bonds. While naphthalene-containing macrocycles and other aromatic structures are widely studied as hosts for various guest molecules, specific research on Naphthalene (B1677914), 1,1'-(1,4-phenylene)bis- acting as either a host or guest in inclusion compounds is not detailed in the available literature. The rigid structure and electron-rich naphthyl groups could theoretically engage in π-π stacking interactions, but specific host-guest systems have not been characterized.

Self-Assembly of Naphthalene-Based Architectures (e.g., Tubes, Spheres, Rods)

Self-assembly is a process by which disordered components form an organized structure as a consequence of specific, local interactions among the components themselves, without external direction. Molecules containing large aromatic surfaces like naphthalene are often employed to drive the formation of ordered nanostructures through π-π stacking. However, there are no specific documented instances of Naphthalene, 1,1'-(1,4-phenylene)bis- self-assembling into defined architectures such as tubes, spheres, or rods.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). The geometry and functionality of the organic linker are crucial in determining the final structure and properties of the framework. Typically, linkers for these frameworks require specific functional groups (e.g., carboxylates, amines, boronic acids) to connect the nodes. Naphthalene, 1,1'-(1,4-phenylene)bis- in its native form lacks these requisite functional groups, and consequently, it is not used as a primary building block for the synthesis of MOFs or COFs. While functionalized derivatives could potentially be used, studies detailing such applications are not available.

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules. Their synthesis often starts from a central core molecule from which branched monomers are extended generation by generation. The core molecule must possess multiple reactive sites. Naphthalene, 1,1'-(1,4-phenylene)bis- would require functionalization with reactive groups to serve as a core or a branching unit in dendrimer synthesis. The literature does not provide examples of this compound being utilized for the synthesis of dendrimers or hyperbranched polymers.

Macrocyclic and Cage Compound Formation

Macrocycles and molecular cages are large cyclic or polycyclic molecules, respectively. Their synthesis involves the strategic connection of molecular building blocks to form a defined cyclic or three-dimensional cavity. The rigid structure of Naphthalene, 1,1'-(1,4-phenylene)bis- could make it a candidate for inclusion in such structures to impart specific conformational properties. However, published research on the successful incorporation of this specific molecule into macrocyclic or cage-like compounds is not available.

Polymer Backbones and Side-Chain Architectures for Functional Materials

The incorporation of rigid aromatic units like Naphthalene, 1,1'-(1,4-phenylene)bis- into a polymer backbone can significantly enhance thermal stability and confer specific optoelectronic properties. Similarly, attaching it as a side-chain can influence polymer packing and morphology. Despite the potential benefits, there is a lack of specific studies describing the synthesis and characterization of polymers where Naphthalene, 1,1'-(1,4-phenylene)bis- is a repeating unit in the main chain or appended as a side-chain. Research in this area tends to focus on functionalized phenylene or naphthalene derivatives, such as those containing ether, ketone, or sulfone linkages, to facilitate polymerization.

Future Directions and Emerging Research Opportunities for Naphthalene, 1,1 1,4 Phenylene Bis Research

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Functional Materials)

The integration of naphthalene-based compounds, including derivatives and analogues of Naphthalene (B1677914), 1,1'-(1,4-phenylene)bis-, into advanced manufacturing processes like 3D printing (additive manufacturing) represents a significant growth area. The inherent properties of these molecules, such as their thermal and electronic characteristics, make them attractive candidates for the fabrication of functional materials.

Recent studies have demonstrated the potential of incorporating naphthalene diimide derivatives into commercially available polymers for 3D printing. researchgate.net These composites have been shown to exhibit thermochromic behavior, where the material changes color in response to temperature changes. researchgate.net This opens up possibilities for creating 3D printed objects with built-in thermal sensing capabilities. Furthermore, naphthalene–stilbene derivatives have been successfully employed as visible-light photosensitizers in 3D-VAT printing processes, highlighting their versatility in light-initiated polymerization reactions for creating functional nanocomposites. rsc.org

Another area of interest is the surface modification of materials used in 3D printing. For instance, a sodium-naphthalene system has been used to treat polytetrafluoroethylene (PTFE) powders, which were then incorporated into a resin for 3D printing. This treatment introduced functional groups on the surface of the PTFE powders, leading to improved mechanical properties in the final 3D-printed nanocomposites. researchgate.netdergipark.org.tr These examples underscore the potential for developing novel functional inks and filaments for 3D printing by leveraging the unique properties of naphthalene-based compounds.

Table 1: Examples of Naphthalene-Based Compounds in 3D Printing Applications